
4-(4-Methylpentyl)cyclohexane-1,2-dicarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Methylpentyl)cyclohexane-1,2-dicarboxylic acid is a chemical compound with the molecular formula C14H24O4. It is a cyclohexane derivative with two carboxylic acid groups and a 4-methylpentyl substituent. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methylpentyl)cyclohexane-1,2-dicarboxylic acid typically involves the reaction of cyclohexane derivatives with appropriate alkylating agents. One common method is the alkylation of cyclohexane-1,2-dicarboxylic acid with 4-methylpentyl halides under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include steps for purification and isolation of the final product to ensure high purity and yield. Techniques such as recrystallization, distillation, and chromatography are commonly employed in the purification process .
Análisis De Reacciones Químicas
Types of Reactions
4-(4-Methylpentyl)cyclohexane-1,2-dicarboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction of the carboxylic acid groups can yield alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxylic acid groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can react with the carboxylic acid groups under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of esters, amides, or thioesters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-(4-Methylpentyl)cyclohexane-1,2-dicarboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-(4-Methylpentyl)cyclohexane-1,2-dicarboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid groups can form hydrogen bonds and ionic interactions with proteins and enzymes, potentially affecting their activity. The compound’s hydrophobic 4-methylpentyl group may also influence its binding affinity and specificity for certain targets .
Comparación Con Compuestos Similares
Similar Compounds
Cyclohexane-1,2-dicarboxylic acid: Lacks the 4-methylpentyl substituent.
4-Methylcyclohexane-1,2-dicarboxylic acid: Similar structure but with a different alkyl substituent.
Dimethyl 4-cyclohexene-1,2-dicarboxylate: An ester derivative with different functional groups.
Uniqueness
4-(4-Methylpentyl)cyclohexane-1,2-dicarboxylic acid is unique due to its specific combination of a cyclohexane ring, two carboxylic acid groups, and a 4-methylpentyl substituent. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .
Propiedades
Número CAS |
62701-93-3 |
|---|---|
Fórmula molecular |
C14H24O4 |
Peso molecular |
256.34 g/mol |
Nombre IUPAC |
4-(4-methylpentyl)cyclohexane-1,2-dicarboxylic acid |
InChI |
InChI=1S/C14H24O4/c1-9(2)4-3-5-10-6-7-11(13(15)16)12(8-10)14(17)18/h9-12H,3-8H2,1-2H3,(H,15,16)(H,17,18) |
Clave InChI |
ZVEOVTRRNBJHNK-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CCCC1CCC(C(C1)C(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



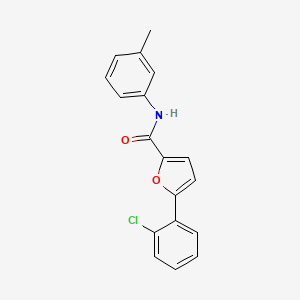
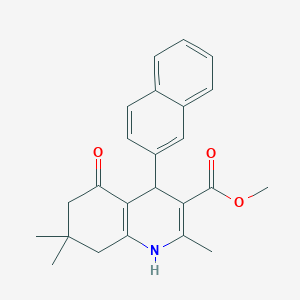
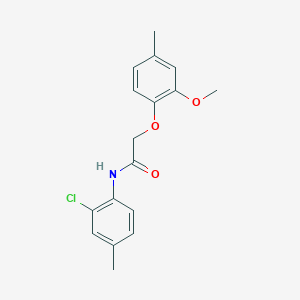
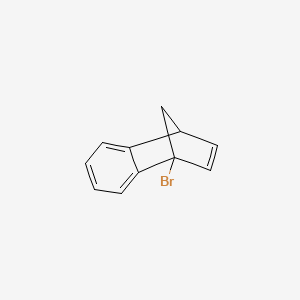
![2-nitro-N-{2,2,2-trichloro-1-[(2-chlorophenyl)amino]ethyl}benzamide](/img/structure/B15075501.png)

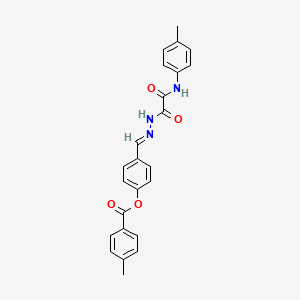

![1,2,3,4,6,7,11b,12-Octahydro-13h-isoquino[2,1-a]quinolin-13-one](/img/structure/B15075523.png)
![1-(4-{4-[(4-{4-[Oxo(phenyl)acetyl]phenoxy}phenyl)sulfonyl]phenoxy}phenyl)-2-phenyl-1,2-ethanedione](/img/structure/B15075528.png)
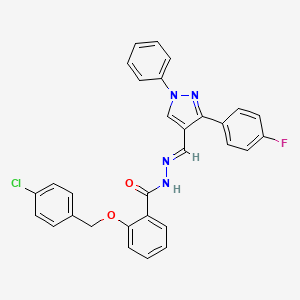
![1,6-Ethenocyclopenta[cd]pentaleno[2,1,6-gha]pentalene,1,1a,3a,3b,5a,5b,6,6a,6b,6c-decahydro-](/img/structure/B15075536.png)

